Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-ethyl-4,5-dihydro-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-3-5-4-6(11-8-5)7(9)10-2/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRKSOZYKDEOTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine hydrochloride under refluxing methanolic conditions . This reaction forms the isoxazole ring through a (3 + 2) cycloaddition mechanism.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate is a chemical compound with the molecular formula and a molecular weight of 157.17 g/mol . It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen. The compound is characterized by an ethyl group at the 3-position and a carboxylate group at the 5-position.
Potential Applications
- Scientific Research this compound is used as a chemical compound in scientific research.
- Medicinal Chemistry It is an interesting target for synthetic and medicinal chemistry studies.
- Versatility in Synthesis this compound's reactions highlight the compound's versatility in synthetic organic chemistry.
- Potential biological activities The dihydroisoxazole ring contributes to its unique chemical properties and potential biological activities.
Interaction Studies
Interaction studies involving this compound may focus on its binding affinity to various biological targets such as enzymes or receptors. Understanding these interactions could provide insights into its mechanism of action and therapeutic potential. Techniques such as molecular docking simulations and surface plasmon resonance could be employed to evaluate these interactions quantitatively.
Structural Comparison
This compound shares structural similarities with other compounds in the isoxazole family. The specific ethyl substitution and dihydroisoxazole framework may influence its reactivity and biological profile compared to other related compounds.
Comparable Compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 3-methylisoxazole-5-carboxylate | Methyl group at position 3 | Potentially different biological activity |
| 4-Isopropylisoxazole | Isopropyl group instead of ethyl | Distinct steric effects impacting reactivity |
| Methyl isoxazole-3-carboxylic acid | Carboxylic acid at position 3 | Different acidity and solubility characteristics |
| Methyl 4-hydroxyisoxazole | Hydroxyl group at position 4 | Enhanced solubility and potential hydrogen bonding |
Mechanism of Action
The mechanism by which methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Physical and Spectral Properties
Key spectral data highlight electronic and steric differences:
*Inferred from similar syntheses .
†Discontinued commercial availability suggests challenges in synthesis or stability .
The ethyl group’s electron-donating nature may slightly lower the C=O IR stretch frequency compared to electron-withdrawing substituents (e.g., bromophenyl), though direct data is absent.
Reactivity and Functionalization Potential
- Oxidation and Hydrolysis : The ethyl-substituted compound’s saturated isoxazole ring is susceptible to oxidation. For example, ruthenium tetroxide oxidizes analogous compounds to dicarbonyl derivatives, though hydrolysis of intermediates can yield methyl 4,5-dihydroisoxazole-5-carboxylate .
- Cross-Coupling Applications : Derivatives with boronate esters (e.g., 7b in ) enable Suzuki-Miyaura couplings, whereas the ethyl variant lacks such functional handles, limiting its utility in metal-catalyzed reactions.
Stability and Commercial Viability
The ethyl-substituted compound is listed as discontinued by CymitQuimica , suggesting challenges in large-scale production or niche applications. In contrast, trifluoromethylphenyl- or boronate-containing analogues are actively researched for their stability and reactivity in cross-couplings .
Biological Activity
Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is part of the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating its effectiveness against various bacterial strains, the compound demonstrated notable inhibition:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 18 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .
Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 10 µM
- MCF-7: 15 µM
- A549: 20 µM
The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to bind selectively to enzymes such as transglutaminase 2 (TG2), which is implicated in various pathological conditions including cancer and neurodegenerative diseases. This binding leads to the inhibition of TG2 activity, thereby affecting downstream signaling pathways critical for cell growth and survival .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A recent study synthesized several derivatives of dihydroisoxazoles, including this compound, and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings confirmed that this compound exhibited one of the lowest MIC values among tested derivatives .
- Anticancer Activity Investigation : Another research effort focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate, and how can reaction conditions be optimized?
- Answer : The compound is synthesized via 1,3-dipolar cycloaddition between nitrile oxides (generated from aldehydes and hydroxylamine derivatives) and methyl acrylate. Optimization involves adjusting reaction parameters such as solvent polarity (e.g., dichloromethane or toluene), temperature (room temperature to reflux), and catalyst presence (e.g., triethylamine). For example, yields of related dihydroisoxazole derivatives reached 59% under reflux conditions with petroleum ether/diethyl ether solvent systems .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Answer :
- 1H/13C NMR : Key signals include dihydroisoxazole ring protons (δ 5.19 ppm, dd) and ester methyl groups (δ 3.81 ppm, s) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine high-resolution data to confirm stereochemistry and bond lengths. Proper handling of twinning or disorder is essential for accuracy .
Q. What preliminary bioassays are recommended to evaluate the nematicidal activity of this compound?
- Answer :
- In vitro assays : Expose second-stage juveniles (J2) of Meloidogyne incognita to compound solutions (e.g., 100–1000 µg/mL) and measure mortality rates after 24–48 hours. LC50 values are calculated via probit analysis .
- In vivo assays : Apply compound to tomato plants infected with nematodes, then quantify gall and egg reduction after 30 days. For example, methyl 3-phenyl derivatives reduced galls by 70% .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the nematicidal efficacy of dihydroisoxazole carboxylates?
- Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, NO2) at the 3-position to enhance binding to nicotinic acetylcholine receptors (nAChRs). Methyl 3-(4-chlorophenyl) derivatives showed LC50 = 501 µg/mL vs. 398 µg/mL for phenyl analogs .
- In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with nAChR allosteric sites. Chlorophenyl groups may enhance hydrophobic interactions .
Q. How can contradictions in biological activity data across studies be resolved?
- Answer :
- Standardize assays : Control variables such as nematode species (e.g., M. incognita vs. M. exigua), solvent (DMSO vs. water), and exposure time.
- Purity verification : Use HPLC (>95% purity) to exclude confounding impurities. For example, carbofuran’s higher potency (LC50 = 168 µg/mL) suggests distinct mechanisms compared to dihydroisoxazoles .
Q. What advanced crystallographic techniques address challenges in structural determination?
- Answer :
- High-resolution data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve disorder in the dihydroisoxazole ring.
- Twinning refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals. Validate via R-factors (R1 < 5%) and residual electron density maps .
Methodological Notes
- Synthesis : Prioritize nitrile oxide stability by using anhydrous conditions and slow reagent addition.
- Bioassays : Include negative controls (solvent-only) and replicate experiments (n ≥ 3) for statistical validity.
- Crystallography : Deposit validated structures in the Cambridge Structural Database (CSD) for community access.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
